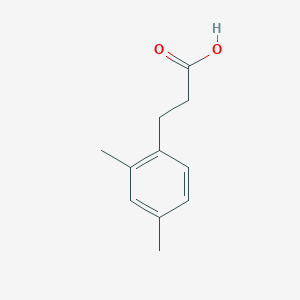

3-(2,4-dimethylphenyl)propanoic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2,4-dimethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-8-3-4-10(9(2)7-8)5-6-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNPUGELUZIPXCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70397631 | |

| Record name | 3-(2,4-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1811-85-4 | |

| Record name | 3-(2,4-dimethylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70397631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-dimethylphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(2,4-dimethylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted chemical properties of 3-(2,4-dimethylphenyl)propanoic acid. Information on its physical characteristics, spectral data, potential synthetic routes, and purification methods is presented. The biological context of the broader class of arylpropanoic acids is also discussed to provide a framework for potential research and development applications.

Chemical and Physical Properties

This compound, with the CAS number 1811-85-4, is an aromatic carboxylic acid.[1][2] Its structure consists of a propanoic acid moiety attached to a 2,4-dimethylphenyl group. While specific experimental data for this compound is limited in publicly available literature, its fundamental properties can be summarized and estimated based on its structure and data from closely related isomers.

Table 1: Physicochemical Properties of this compound and Related Isomers

| Property | This compound | 3-(3,4-dimethylphenyl)propanoic acid (Isomer) |

| CAS Number | 1811-85-4[1][2] | 25173-76-6 |

| Molecular Formula | C₁₁H₁₄O₂[1][2] | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol [1][2] | 178.23 g/mol |

| Melting Point | Data not available | 80-82 °C |

| Boiling Point | Predicted: 311.4 ± 11.0 °C | 311.4 ± 11.0 °C (Predicted) |

| Density | Predicted: 1.074 ± 0.06 g/cm³ | 1.074 ± 0.06 g/cm³ (Predicted) |

| Solubility | Data not available. Expected to be soluble in organic solvents like chloroform and methanol.[3] | Data not available |

Spectral Data

Table 2: Predicted Spectral Data for this compound

| Technique | Expected Features |

| ¹H NMR | Signals corresponding to the aromatic protons (around 7.0 ppm), the methylene protons of the propanoic acid chain (triplets around 2.6 and 2.9 ppm), the methyl groups on the benzene ring (singlets around 2.2-2.3 ppm), and a broad singlet for the carboxylic acid proton (typically >10 ppm). |

| ¹³C NMR | Resonances for the carboxylic acid carbonyl carbon (around 179 ppm), aromatic carbons (in the range of 125-140 ppm), the methylene carbons of the propanoic acid chain, and the methyl group carbons. |

| IR Spectroscopy | A broad O-H stretching band for the carboxylic acid (around 3000 cm⁻¹), a strong C=O stretching band for the carbonyl group (around 1700 cm⁻¹), C-H stretching bands for aromatic and aliphatic protons, and C=C stretching bands for the aromatic ring.[4][5] |

| Mass Spectrometry | A molecular ion peak corresponding to its molecular weight (178.23 m/z). Fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the propanoic acid chain. |

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not explicitly documented in the searched literature, a common and plausible method for its preparation is through the Friedel-Crafts acylation of 1,3-dimethylbenzene (m-xylene) with succinic anhydride, followed by reduction.

Synthesis via Friedel-Crafts Acylation and Subsequent Reduction

This two-step synthesis is a standard method for the preparation of 3-arylpropanoic acids.

Step 1: Friedel-Crafts Acylation of m-Xylene with Succinic Anhydride

Materials:

-

1,3-Dimethylbenzene (m-xylene)

-

Succinic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Concentrated hydrochloric acid (HCl)

-

Ice

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, add succinic anhydride and anhydrous dichloromethane.

-

Cool the mixture in an ice bath. Slowly add powdered anhydrous aluminum chloride to the stirred suspension.

-

Through the addition funnel, add 1,3-dimethylbenzene dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature. The reaction can be gently heated to reflux to ensure completion, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude 3-(2,4-dimethylbenzoyl)propanoic acid.

Step 2: Clemmensen or Wolff-Kishner Reduction of the Ketone

The keto-acid obtained from the Friedel-Crafts reaction can be reduced to the desired this compound using standard reduction methods.

-

Clemmensen Reduction: The ketone is heated with amalgamated zinc and concentrated hydrochloric acid.

-

Wolff-Kishner Reduction: The ketone is heated with hydrazine hydrate and a strong base, such as potassium hydroxide, in a high-boiling solvent like diethylene glycol.

Purification: The final product can be purified by recrystallization from a suitable solvent (e.g., toluene-hexane) or by column chromatography on silica gel.[6]

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

Specific biological studies on this compound are not prominent in the scientific literature. However, the broader class of arylpropanoic acids is well-known for its pharmacological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs).[7]

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins. Prostaglandins are lipid compounds that are involved in inflammatory processes, pain, and fever. There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[7] The inhibition of COX-2 is responsible for the anti-inflammatory, analgesic, and antipyretic effects of NSAIDs.

Caption: General mechanism of action for arylpropanoic acids via COX inhibition.

Given its structural similarity to other NSAIDs, it is plausible that this compound could exhibit similar inhibitory activity against COX enzymes. Further research would be required to validate this hypothesis and to determine its potency and selectivity for COX-1 versus COX-2.

Conclusion

This compound is a compound for which detailed experimental data is not extensively available. This guide has compiled the known information and provided predicted properties and generalized experimental protocols based on the chemistry of related compounds. The structural similarity of this molecule to the well-established class of arylpropanoic acid NSAIDs suggests a potential for biological activity, warranting further investigation for applications in drug discovery and development. Researchers interested in this compound should consider the synthesis and detailed characterization of the molecule to establish a definitive profile of its chemical and biological properties.

References

- 1. This compound - CAS:1811-85-4 - Sunway Pharm Ltd [3wpharm.com]

- 2. 1811-85-4 CAS MSDS (3-(2,4-DIMETHYLPHENYL)PROPIONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 938-94-3 CAS MSDS (2-(4-Methylphenyl)propanoic acid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. quora.com [quora.com]

- 5. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

3-(2,4-dimethylphenyl)propanoic acid CAS number and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-Dimethylphenyl)propanoic acid, with the CAS number 1811-85-4 , is a member of the arylpropanoic acid class of chemical compounds. This class is of significant interest in medicinal chemistry and drug development, as it includes widely recognized Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) such as ibuprofen and naproxen. While this specific molecule is not as extensively studied as its more famous counterparts, its structural similarity suggests potential for biological activity, making it a compound of interest for further investigation.

This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a proposed synthesis protocol, and predicted spectral data for characterization. Furthermore, it explores its potential mechanism of action within the context of the broader class of arylpropanoic acids and their role as inhibitors of cyclooxygenase (COX) enzymes.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| CAS Number | 1811-85-4 |

| Molecular Formula | C₁₁H₁₄O₂ |

| Molecular Weight | 178.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | Benzenepropanoic acid, 2,4-dimethyl-; 3-(2,4-DIMETHYLPHENYL)PROPIONIC ACID; 2,4-Dimethyl-hydrocinnamic acid |

| Canonical SMILES | CC1=CC(=C(C=C1)CCC(=O)O)C |

| Predicted LogP | 2.8 - 3.2 |

| Predicted pKa | ~4.8 |

Synthesis and Characterization

While specific literature detailing the synthesis of this compound is not abundant, a plausible and efficient synthetic route can be proposed based on established methodologies for analogous 3-arylpropanoic acids. One such common method is the malonic ester synthesis.

Proposed Experimental Protocol: Malonic Ester Synthesis

This protocol outlines a two-step process starting from 2,4-dimethylbenzyl bromide.

Step 1: Diethyl (2,4-dimethylbenzyl)malonate Synthesis

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

-

To this solution, add diethyl malonate (1.1 equivalents) dropwise at room temperature.

-

After stirring for 15-20 minutes, add 2,4-dimethylbenzyl bromide (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to reflux and maintain for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain the crude diethyl (2,4-dimethylbenzyl)malonate, which can be purified by column chromatography if necessary.

Step 2: Hydrolysis and Decarboxylation to this compound

-

To the crude diethyl (2,4-dimethylbenzyl)malonate from the previous step, add an excess of a 10-20% aqueous solution of sodium hydroxide or potassium hydroxide.

-

Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the ester groups.

-

After cooling to room temperature, carefully acidify the reaction mixture with concentrated hydrochloric acid until the pH is approximately 1-2. This will precipitate the dicarboxylic acid intermediate.

-

Heat the acidified mixture to reflux for an additional 4-6 hours to effect decarboxylation.

-

Cool the mixture in an ice bath to precipitate the final product, this compound.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry.

-

Recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be performed for further purification.

Below is a DOT script representation of the proposed synthesis workflow.

Caption: Proposed Malonic Ester Synthesis Workflow.

Predicted Spectral Data for Characterization

The following tables summarize the predicted spectral data for this compound based on its chemical structure and data from similar compounds.

Table 1: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | broad singlet | 1H | -COOH |

| ~7.0 - 7.1 | multiplet | 3H | Aromatic protons |

| ~2.9 | triplet | 2H | -CH₂-Ar |

| ~2.6 | triplet | 2H | -CH₂-COOH |

| ~2.3 | singlet | 3H | Ar-CH₃ |

| ~2.2 | singlet | 3H | Ar-CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | -COOH |

| ~136 | Aromatic C (quaternary) |

| ~135 | Aromatic C (quaternary) |

| ~131 | Aromatic C-H |

| ~129 | Aromatic C-H |

| ~126 | Aromatic C-H |

| ~125 | Aromatic C (quaternary) |

| ~35 | -CH₂-COOH |

| ~29 | -CH₂-Ar |

| ~21 | Ar-CH₃ |

| ~19 | Ar-CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch of carboxylic acid dimer |

| 2960-2850 | Medium | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch of carboxylic acid dimer |

| ~1615, ~1500 | Medium-Weak | C=C stretch (aromatic) |

| ~1410 | Medium | O-H bend (in-plane) |

| ~1250 | Strong | C-O stretch |

| ~920 | Broad | O-H bend (out-of-plane) |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Predicted Fragment |

| 178 | [M]⁺ (Molecular Ion) |

| 160 | [M - H₂O]⁺ |

| 133 | [M - COOH]⁺ |

| 119 | [C₉H₁₁]⁺ (Tropylium-like ion from benzylic cleavage) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

Potential Biological Activity and Mechanism of Action

Arylpropanoic acids are a well-established class of NSAIDs, with their primary mechanism of action being the inhibition of cyclooxygenase (COX) enzymes.[1] These enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[2]

-

COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa and maintaining kidney function.

-

COX-2 is an inducible enzyme that is upregulated at sites of inflammation.

The therapeutic anti-inflammatory effects of NSAIDs are primarily due to the inhibition of COX-2, while the common side effects, such as gastrointestinal irritation, are associated with the inhibition of COX-1.[1]

Given its structure, it is plausible that this compound could act as a COX inhibitor. The propanoic acid moiety is crucial for binding to the active site of the COX enzymes, while the substituted phenyl group contributes to the binding affinity and selectivity. The 2,4-dimethyl substitution pattern on the phenyl ring would influence the compound's lipophilicity and steric interactions within the enzyme's active site, potentially modulating its potency and selectivity for COX-1 versus COX-2.

The general signaling pathway for COX inhibition by arylpropanoic acids is depicted below.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylpropanoic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted phenylpropanoic acids are a significant class of organic compounds, with many derivatives exhibiting notable biological activity. This guide provides a comprehensive overview of their physical and chemical properties, synthesis, and spectroscopic characterization. A major subclass of these compounds is the nonsteroidal anti-inflammatory drugs (NSAIDs), which function primarily through the inhibition of cyclooxygenase (COX) enzymes. Understanding the physicochemical properties of these molecules is paramount for drug design, formulation development, and toxicological assessment. This document serves as a technical resource, presenting quantitative data, detailed experimental methodologies, and visualizations of key concepts to aid researchers in this field.

Physical and Chemical Properties

The physicochemical properties of substituted phenylpropanoic acids, such as their acidity (pKa), lipophilicity (logP), solubility, and melting point, are critical determinants of their pharmacokinetic and pharmacodynamic profiles. These properties are significantly influenced by the nature and position of substituents on the phenyl ring.

Data Summary

The following tables summarize the key physicochemical properties of several well-known substituted phenylpropanoic acids.

Table 1: Physicochemical Properties of Common Phenylpropanoic Acid NSAIDs

| Compound | Structure | pKa | logP | Water Solubility (mg/L) | Melting Point (°C) |

| Ibuprofen | 2-(4-isobutylphenyl)propanoic acid | 4.45 - 4.91[1][2] | 3.97[2][3] | 21 (at 25°C)[2][3] | 75-78[1][3] |

| Naproxen | (S)-2-(6-methoxy-2-naphthyl)propanoic acid | 4.2[4] | 3.18[5] | 15.9[4] | 152-154[5] |

| Ketoprofen | 2-(3-benzoylphenyl)propanoic acid | ~4.45 | 3.1 | Insoluble | 94-97 |

| Fenoprofen | (±)-2-(3-phenoxyphenyl)propanoic acid | 4.5[6] | 3.1[7] | Slightly soluble | 168-171[6][7] |

Table 2: Physicochemical Properties of Other Substituted Phenylpropanoic Acids

| Compound | Substituent | pKa | logP | Water Solubility | Melting Point (°C) |

| 2-(4-chlorophenyl)propanoic acid | 4-Cl | - | - | - | 55-59[8] |

| 2-(4-nitrophenyl)propanoic acid | 4-NO₂ | - | - | - | - |

| 2-(4-hydroxyphenyl)propanoic acid | 4-OH | 4.08 | 1.52 | 2840[9] | 126-129[9] |

| 3-(4-aminophenyl)propanoic acid | 4-NH₂ (on β-carbon) | - | - | - | 133-137[3][10][11] |

Synthesis of Substituted Phenylpropanoic Acids

The synthesis of substituted phenylpropanoic acids can be achieved through various routes, often tailored to the specific substituents and desired stereochemistry.

General Synthetic Strategies

A common approach for the synthesis of 2-arylpropanoic acids is through a multi-step process starting from a substituted benzene derivative. For example, the synthesis of ibuprofen has historically been accomplished via a six-step process, though more modern, greener syntheses have reduced this to three steps.[12][13]

Classic Synthesis of Ibuprofen (Boots Process): [12][13]

-

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetyl chloride to form 4'-isobutylacetophenone.

-

Darzens Reaction: The ketone is reacted with ethyl chloroacetate to form an α,β-epoxy ester.

-

Hydrolysis and Decarboxylation: The ester is hydrolyzed and decarboxylated to yield an aldehyde.

-

Oxime Formation: The aldehyde reacts with hydroxylamine to form an oxime.

-

Nitrile Formation: The oxime is converted to a nitrile.

-

Hydrolysis: The nitrile is hydrolyzed to the carboxylic acid, yielding ibuprofen.

Greener Synthesis of Ibuprofen (BHC Process): [14]

-

Friedel-Crafts Acylation: Isobutylbenzene is acylated with acetic anhydride.

-

Hydrogenation: The resulting ketone is hydrogenated to an alcohol.

-

Carbonylation: The alcohol is carbonylated to directly produce ibuprofen.

Synthesis of Naproxen:

The synthesis of naproxen often involves the use of 2-methoxy-6-methylnaphthalene as a starting material, followed by a series of reactions to introduce the propanoic acid side chain. Chiral resolution or asymmetric synthesis is crucial to obtain the desired (S)-enantiomer, which is the active form of the drug.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of substituted phenylpropanoic acids.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of a typical phenylpropanoic acid will show characteristic signals for the aromatic protons (in the range of ~7-8 ppm), the methine proton of the propanoic acid chain (a quartet if coupled to a methyl group), and the methyl protons (a doublet). The chemical shifts of the aromatic protons are influenced by the nature and position of the substituents.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carboxylic acid carbon (~170-180 ppm), the aromatic carbons (in the region of ~120-160 ppm), and the aliphatic carbons of the propanoic acid chain.

Example Spectroscopic Data for Ibuprofen: [11][15][16]

-

¹H NMR (CDCl₃): Signals for the isobutyl group (methyls and methine), the aromatic protons, the α-methyl group, and the α-methine proton.

-

¹³C NMR (CDCl₃): Resonances for the carboxylic acid carbon, aromatic carbons, and the aliphatic carbons of the isobutyl and propanoic acid moieties.[11][15]

Example Spectroscopic Data for Naproxen: [17][18][19][20]

-

¹H NMR (CDCl₃): Signals corresponding to the naphthalene ring protons, the methoxy group protons, the α-methyl protons, and the α-methine proton.[18][20]

-

¹³C NMR: Resonances for the carboxylic acid carbon, the carbons of the naphthalene ring, the methoxy carbon, and the carbons of the propanoic acid side chain.[19]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorptions for substituted phenylpropanoic acids include:

-

O-H stretch: A broad band in the region of 2500-3300 cm⁻¹ for the carboxylic acid hydroxyl group.

-

C=O stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carboxylic acid carbonyl group.[6][9][21]

-

C=C stretch: Peaks in the 1450-1600 cm⁻¹ region corresponding to the aromatic ring.

-

C-O stretch: Bands in the 1210-1320 cm⁻¹ region for the carboxylic acid C-O bond.

Example IR Data for Ibuprofen: A strong carbonyl peak is observed around 1721 cm⁻¹.[6]

Example IR Data for Naproxen: A characteristic carbonyl stretching band is seen around 1728 cm⁻¹.[22]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) is typically observed. Common fragmentation patterns include the loss of the carboxylic acid group (-COOH) and cleavage of the propanoic acid side chain.

Example MS Data for Ibuprofen: The mass spectrum shows a molecular ion peak and characteristic fragment ions.[23][24][25][26]

Example MS Data for Naproxen: The electron ionization mass spectrum of naproxen shows a prominent molecular ion peak at m/z 230.

Experimental Protocols

Detailed and validated experimental protocols are essential for obtaining reliable and reproducible physicochemical data.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Methodology:

-

A small amount of the finely powdered solid is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting range. A narrow melting range is indicative of a pure compound.

Determination of pKa

The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid group.

Methodology (Potentiometric Titration):

-

A known concentration of the substituted phenylpropanoic acid is dissolved in a suitable solvent (often a water-alcohol mixture for poorly soluble compounds).

-

The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at the half-equivalence point.

Determination of logP (Octanol-Water Partition Coefficient)

LogP is a measure of the lipophilicity of a compound.

Methodology (Shake-Flask Method):

-

A solution of the compound is prepared in one of the two immiscible solvents (n-octanol and water), which have been pre-saturated with each other.

-

The two phases are mixed in a flask and shaken vigorously for a set period to allow for partitioning of the compound between the two layers.

-

The mixture is then centrifuged to ensure complete separation of the two phases.

-

The concentration of the compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Solubility

Solubility is a key parameter for drug formulation and absorption.

Methodology (Equilibrium Solubility Method): [13]

-

An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, buffer) in a sealed container.

-

The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

The suspension is then filtered or centrifuged to remove the undissolved solid.

-

The concentration of the dissolved compound in the clear supernatant is determined by a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).

Mandatory Visualizations

Signaling Pathway of NSAIDs

Substituted phenylpropanoic acids that are NSAIDs primarily exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting the cyclooxygenase (COX) enzymes.

Caption: Mechanism of action of NSAIDs.

Experimental Workflow for Physicochemical Property Determination

The following diagram illustrates a typical workflow for determining the key physicochemical properties of a substituted phenylpropanoic acid.

Caption: Workflow for property determination.

Conclusion

The physical and chemical properties of substituted phenylpropanoic acids are intricately linked to their molecular structure. A thorough understanding and accurate measurement of these properties are fundamental for the rational design and development of new therapeutic agents. This guide has provided a consolidated resource of quantitative data, synthetic methodologies, and experimental protocols to support ongoing research in this important area of medicinal chemistry.

References

- 1. Phloretic acid - Wikipedia [en.wikipedia.org]

- 2. 3-(4-氨基苯基)丙酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-(4-Hydroxyphenyl)propionic acid, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. (2S)-2-(4-aminophenyl)propanoic acid | C9H11NO2 | CID 6998892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Showing Compound 4-Hydroxyphenyl-2-propionic acid (FDB029844) - FooDB [foodb.ca]

- 8. benchchem.com [benchchem.com]

- 9. 2-(4-HYDROXYPHENYL)PROPIONIC ACID synthesis - chemicalbook [chemicalbook.com]

- 10. chem.latech.edu [chem.latech.edu]

- 11. prepchem.com [prepchem.com]

- 12. CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents [patents.google.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. 2-(4-HYDROXYPHENYL)PROPIONIC ACID(938-96-5) IR Spectrum [m.chemicalbook.com]

- 15. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 16. β-(4-Aminophenyl)propionic acid [webbook.nist.gov]

- 17. 3-(2-Aminophenyl)propanoic acid | C9H11NO2 | CID 12470836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. 2-(4-HYDROXYPHENYL)PROPIONIC ACID(938-96-5) 1H NMR spectrum [chemicalbook.com]

- 20. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 23. 2-(4-Aminophenyl)propanoic Acid | LGC Standards [lgcstandards.com]

- 24. 2-(4-hydroxyphenyl)propionic acid | CAS#:938-96-5 | Chemsrc [chemsrc.com]

- 25. usbio.net [usbio.net]

- 26. aablocks.com [aablocks.com]

The Therapeutic Landscape of Dimethylphenyl Compounds: A Technical Guide for Drug Discovery Professionals

Introduction: The dimethylphenyl moiety is a key structural feature in a diverse range of biologically active molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the therapeutic potential of various dimethylphenyl-containing compounds, with a focus on their applications in oncology, neurology, and infectious diseases. For researchers and drug development professionals, this document summarizes key quantitative data, details experimental protocols for preclinical evaluation, and visualizes the underlying mechanisms of action through signaling pathway diagrams.

I. Anticancer Applications of Dimethylphenyl Compounds

The dimethylphenyl scaffold is prevalent in a number of promising anticancer agents, where it often contributes to target engagement and cellular activity. This section details the mechanisms, quantitative data, and experimental validation of three distinct classes of dimethylphenyl-containing anticancer compounds.

A. Dual MDM2/XIAP Inhibition by Furo[3,2-c]quinoline Derivatives

A novel class of dual inhibitors targeting both the murine double minute 2 (MDM2) E3 ubiquitin ligase and the X-linked inhibitor of apoptosis protein (XIAP) has been developed, featuring a core N-(3,4-dimethylphenyl)sulfonamide moiety. These compounds represent a promising strategy to overcome cancer cell resistance to apoptosis.

The cytotoxic activity of the lead compound, N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide (an analog of compound 14 ), and its precursor MX69 has been evaluated in various cancer cell lines.[1][2]

| Compound | Cell Line | Cancer Type | IC50 (µM) |

| Analog of 14 | EU-1 | Acute Lymphoblastic Leukemia | 0.3[2] |

| MX69 | EU-1 | Acute Lymphoblastic Leukemia | 7.5[2] |

These compounds function by disrupting the interaction between the MDM2 RING domain and the internal ribosome entry site (IRES) of XIAP mRNA. This dual-action mechanism leads to the degradation of MDM2, which in turn stabilizes and activates the tumor suppressor p53. Concurrently, the inhibition of XIAP translation sensitizes cancer cells to apoptosis by preventing the inactivation of caspases.[3][4][5]

Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: Cancer cell lines (e.g., EU-1) are seeded in 96-well plates at a density of 5 x 103 to 1 x 104 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with serial dilutions of the dimethylphenyl compound (e.g., from 0.01 to 100 µM) or vehicle control (DMSO, final concentration <0.1%) for 72 hours.

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the IC50 value is determined using a non-linear regression analysis.

Synthesis of Furo[3,2-c]quinoline Sulfonamide Core [1]

A general synthetic approach involves a three-component Povarov reaction (Aza-Diels-Alder reaction).

B. Tubulin Polymerization Inhibition by Trimethoxyphenyl Derivatives

A series of novel analogues based on a trimethoxyphenyl (TMP) scaffold, often including a dimethoxyphenyl moiety, have demonstrated potent cytotoxic and tubulin polymerization inhibitory activities.

Several trimethoxyphenyl-based azalactone derivatives have been synthesized and evaluated for their anticancer properties.[6]

| Compound | Cell Line | Cancer Type | Cytotoxicity IC50 (µM) | Tubulin Polymerization Inhibition (%) |

| 9 | HepG2 | Hepatocellular Carcinoma | 1.38 | 86.73 |

| 10 | HepG2 | Hepatocellular Carcinoma | 2.52 | 80.51 |

| 11 | HepG2 | Hepatocellular Carcinoma | 3.21 | 69.95 |

| Podophyllotoxin | HepG2 | Hepatocellular Carcinoma | 2.08 | 91.32 |

These compounds bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

In Vitro Tubulin Polymerization Assay [7]

-

Reagent Preparation: Purified bovine brain tubulin is reconstituted in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) with GTP and a fluorescent reporter.

-

Reaction Setup: The tubulin solution is added to a pre-warmed 96-well plate containing various concentrations of the test compound (e.g., 2.5 to 50 µM) or controls (DMSO as negative, colchicine as positive inhibitor, paclitaxel as positive stabilizer).

-

Fluorescence Monitoring: Tubulin polymerization is initiated by incubating the plate at 37°C, and the increase in fluorescence is monitored over time (e.g., every minute for 60 minutes) using a fluorescence plate reader (excitation ~360 nm, emission ~450 nm).

-

Data Analysis: The area under the curve (AUC) is calculated for each concentration, and the percentage of inhibition is determined relative to the DMSO control.

Cell Cycle Analysis by Flow Cytometry [6]

-

Cell Treatment: HepG2 cells are treated with the IC50 concentration of the test compound for 24 hours.

-

Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is quantified using cell cycle analysis software.

Synthesis of Trimethoxyphenyl-based Azalactones [6][8][9]

The synthesis typically starts with an Erlenmeyer-Plöchl reaction.

C. Kinase Inhibition by Phenylurea Derivatives

The 1-(2,5-dimethylphenyl)-3-phenylurea scaffold is a privileged structure in medicinal chemistry, with many of its derivatives acting as potent kinase inhibitors. These compounds often target key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.[10]

While specific data for 1-(2,5-dimethylphenyl)-3-phenylurea is limited, structurally related compounds show potent inhibition of various kinases.[11][12]

| Compound Derivative | Target Kinase | IC50 (nM) |

| Aryl pyridine-appended 1,3-diphenylurea (2n) | c-MET | 18 |

| VEGFR-2 | 24 | |

| 4-Anilinoquinazoline-urea (19j) | VEGFR-2 | 14 |

| EGFR | 78 |

Phenylurea derivatives can inhibit receptor tyrosine kinases (RTKs) like VEGFR-2, which are upstream activators of the PI3K/Akt/mTOR pathway. Inhibition of this pathway blocks downstream signaling that promotes cell growth, proliferation, and survival.[13][14][15][16][17]

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay) [11]

-

Reagent Preparation: Prepare serial dilutions of the test compound in a suitable buffer.

-

Kinase Reaction: In a 96-well plate, combine the target kinase (e.g., VEGFR-2), a kinase-specific substrate peptide, and the test compound.

-

Initiation: Start the reaction by adding ATP and incubate at 30°C for 60 minutes.

-

Detection: Stop the reaction and add ADP-Glo™ reagent to convert the generated ADP to ATP. Then, add a detection reagent to produce a luminescent signal proportional to the ADP concentration.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value from a dose-response curve.

Synthesis of 1-(2,5-dimethylphenyl)-3-phenylurea Analogs [18]

-

Reactant Preparation: Dissolve a substituted aniline (1.0 equivalent) in an anhydrous solvent like THF or DCM.

-

Reaction: Add the corresponding substituted phenyl isocyanate (1.05 equivalents) to the solution at room temperature.

-

Stirring: Stir the mixture for 2-12 hours, monitoring the reaction by TLC.

-

Workup: Concentrate the reaction mixture under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to obtain the final diaryl urea compound.

-

Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.

II. Neuroprotective and Cognitive-Enhancing Applications

Certain dimethylphenyl compounds have shown promise in the field of neuroscience, particularly as cognitive enhancers.

A. N-(2,6-dimethylphenyl)-2-(2-oxo-1-pyrrolidinyl)acetamide (DM-9384)

This compound has demonstrated the ability to improve learning and memory in various preclinical models.

While specific IC50 values are not typically reported for this class of compounds, efficacy is measured by performance in behavioral assays. For example, DM-9384 has been shown to improve amnesia induced by scopolamine or electroconvulsive shock in passive avoidance tasks.

Passive Avoidance Test

-

Apparatus: A two-compartment box with one illuminated "safe" compartment and one dark compartment with an electrified grid floor, connected by a door.

-

Acquisition Trial: A rat is placed in the illuminated compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered. The latency to enter the dark compartment is recorded. The test compound (DM-9384) or vehicle is administered before this trial.

-

Retention Trial: 24 hours later, the rat is again placed in the illuminated compartment, and the latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

III. Antimicrobial Applications

Dimethylphenyl derivatives have also been investigated for their activity against bacterial and fungal pathogens.

A. Thiazine and Thiazolo[4,5-b]pyridin-2-one Derivatives

Various synthesized compounds containing a dimethylphenyl group have shown growth inhibition against both Gram-positive and Gram-negative bacteria, as well as fungi.

The activity of these compounds is often reported as the zone of inhibition in agar diffusion assays or as the Minimum Inhibitory Concentration (MIC).

| Compound Class | Organism | Inhibition Zone (mm) |

| N-phenyl-ethan-1-one-2,4-dimethyl-1,3-butadiene-1,4-thiazin derivatives | Escherichia coli | 11 - 26 |

| Staphylococcus aureus | 11 - 26 |

Agar Disk Diffusion Method

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

-

Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.

-

Disk Application: Sterile paper disks impregnated with a known concentration of the test compound are placed on the agar surface.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Measurement: The diameter of the zone of complete inhibition around each disk is measured in millimeters.

The dimethylphenyl moiety is a versatile structural component that is present in a wide array of therapeutically relevant small molecules. The examples provided in this guide highlight the potential of dimethylphenyl compounds in oncology, neurology, and infectious disease research. The detailed experimental protocols and visualized signaling pathways offer a foundational framework for the further investigation and development of this important class of compounds. As drug discovery efforts continue to evolve, the strategic incorporation of the dimethylphenyl group may lead to the development of novel therapeutics with improved efficacy and safety profiles.

References

- 1. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2-c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of N-(3,4-Dimethylphenyl)-4-(4-isobutyrylphenyl)-2,3,3a,4,5,9b-hexahydrofuro[3,2- c]quinoline-8-sulfonamide as a Potent Dual MDM2/XIAP Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regulation of XIAP translation and induction by MDM2 following irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues loaded on diamond nanoparticles as a panel for ameliorated solubility and antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. PI3K/mTOR/AKT Signaling Pathway [moodle2.units.it]

- 16. Targeting the PI3K/AKT/mTOR Pathway: Biomarkers of Success and Tribulation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 18. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Solubility of 3-(2,4-dimethylphenyl)propanoic Acid in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-(2,4-dimethylphenyl)propanoic acid is an aromatic carboxylic acid with potential applications in various fields of chemical and pharmaceutical research. The solubility of an active pharmaceutical ingredient (API) or a key intermediate in different organic solvents is a fundamental physicochemical property that influences its purification, crystallization, formulation, and bioavailability. A thorough understanding of solubility is paramount for the design of efficient synthetic routes, the development of stable formulations, and ensuring predictable in vivo performance.

Currently, there is a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. This guide aims to bridge this gap by providing a robust experimental framework that enables researchers to determine this critical parameter accurately.

Quantitative Solubility Data

As of the date of this publication, specific quantitative solubility data for this compound in organic solvents has not been identified in the reviewed scientific literature. To aid researchers in their work, the following table is presented as an illustrative example of how experimentally determined solubility data should be structured for clarity and comparative analysis. The values presented are hypothetical and should not be considered as experimental results.

Table 1: Illustrative Solubility Data for this compound at 25°C (Hypothetical Values)

| Solvent | Dielectric Constant (at 20°C) | Solubility (mg/mL) | Molar Solubility (mol/L) |

| Methanol | 32.7 | Value | Value |

| Ethanol | 24.5 | Value | Value |

| Acetone | 20.7 | Value | Value |

| Ethyl Acetate | 6.02 | Value | Value |

| Chloroform | 4.81 | Value | Value |

| Toluene | 2.38 | Value | Value |

| Heptane | 1.92 | Value | Value |

Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.

Experimental Protocol: Determination of Thermodynamic Solubility using the Saturation Shake-Flask Method

The saturation shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (or equilibrium) solubility of a solid compound in a solvent.[1][2] This method involves equilibrating an excess amount of the solid solute with the solvent at a constant temperature until the solution is saturated.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Glass vials or flasks with airtight seals

-

Orbital shaker or magnetic stirrer with temperature control

-

Thermostatic water bath or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer for concentration analysis.[3][4]

3.2. Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials, ensuring that a significant amount of undissolved solid will remain at equilibrium.

-

Solvent Addition: Accurately pipette a known volume of the desired organic solvent into each vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker or on a stir plate within a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached.[1][5] The equilibration time should be sufficient for the concentration of the dissolved solid to become constant.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow the excess solid to settle. Alternatively, the samples can be centrifuged to facilitate the separation of the solid and liquid phases.[6]

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a solvent-compatible syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[3] A calibration curve should be prepared using standard solutions of known concentrations.[1]

3.3. Data Analysis

The solubility is calculated from the mean of the concentrations determined from at least three replicate experiments. The results are typically expressed in mg/mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this guide provides researchers with a comprehensive and reliable experimental protocol to determine this essential physicochemical parameter. The detailed shake-flask methodology, coupled with appropriate analytical quantification, will enable the generation of high-quality, reproducible data. The systematic presentation of this data, as illustrated in the provided table, will be invaluable for a wide range of applications in chemical and pharmaceutical development. It is recommended that researchers performing these experiments also characterize the solid form of the material used, as polymorphism can significantly influence solubility.

References

An In-depth Technical Guide on the Spectroscopic Data of Novel Propanoic Acids

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for a series of novel N-(4-hydroxyphenyl)-β-alanine hydrazide derivatives. These compounds are of significant interest in drug development due to their potential antimicrobial and anticancer activities. This document presents their structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering a valuable resource for researchers in medicinal chemistry and drug discovery.

Spectroscopic Data of Novel Propanoic Acid Derivatives

The following tables summarize the key spectroscopic data for a selection of newly synthesized N-(4-hydroxyphenyl)-β-alanine hydrazide derivatives. These compounds share a common propanoic acid-derived backbone and are distinguished by the substituents on the hydrazide moiety.

Table 1: ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆) of Selected Propanoic Acid Derivatives

| Compound | Structure | δ (ppm) and Multiplicity (J in Hz) |

| 1 |  | 11.81 (s, 1H, NH), 8.78 (s, 1H, CH=N), 7.93 (d, J=7.8, 1H, Ar-H), 7.60-7.22 (m, 7H, Ar-H), 7.15-6.93 (m, 5H, Ar-H), 3.45 (t, J=6.5, 2H, CH₂), 2.75 (t, J=6.5, 2H, CH₂) |

| 2 |  | 11.74 (s, 1H, NH), 8.59 (s, 1H, CH=N), 8.26 (d, J=8.5, 1H, Ar-H), 7.89-7.84 (m, 4H, Ar-H), 7.40-7.26 (m, 6H, Ar-H), 3.41 (q, J=6.6, 1H, CH), 1.32 (d, J=6.6, 3H, CH₃) |

| 3 |  | 11.48 (s, 1H, NH), 8.46 (s, 1H, CH=N), 7.60-7.58 (m, 4H, Ar-H), 7.47 (d, J=7.6, 1H, Ar-H), 7.34 (t, J=7.6, 2H, Ar-H), 7.27-7.17 (m, 5H, Ar-H), 3.94 (s, 3H, OCH₃), 3.45 (q, J=7.0, 1H, CH), 1.35 (d, J=7.0, 3H, CH₃) |

Table 2: ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆) of Selected Propanoic Acid Derivatives

| Compound | Structure | δ (ppm) |

| 1 |  | 168.5 (C=O), 155.2 (Ar-C), 148.1 (C=N), 141.0 (Ar-C), 134.5 (Ar-C), 130.2 (Ar-CH), 129.1 (Ar-CH), 128.5 (Ar-CH), 121.2 (Ar-CH), 115.8 (Ar-CH), 45.3 (CH₂), 33.8 (CH₂) |

| 2 |  | 171.2 (C=O), 155.4 (Ar-C), 147.8 (Ar-C), 145.2 (C=N), 133.7 (Ar-CH), 130.9 (Ar-CH), 129.5 (Ar-CH), 128.8 (Ar-CH), 125.0 (Ar-CH), 121.5 (Ar-CH), 116.0 (Ar-CH), 48.9 (CH), 18.2 (CH₃) |

| 3 |  | 170.8 (C=O), 160.5 (Ar-C), 155.3 (Ar-C), 146.5 (C=N), 132.1 (Ar-CH), 129.0 (Ar-CH), 128.7 (Ar-CH), 121.4 (Ar-CH), 120.9 (Ar-CH), 116.0 (Ar-CH), 112.2 (Ar-CH), 56.1 (OCH₃), 48.5 (CH), 18.4 (CH₃) |

Table 3: FT-IR Spectroscopic Data (KBr, cm⁻¹) of Selected Propanoic Acid Derivatives

| Compound | Structure | Key Absorptions (cm⁻¹) |

| 1 |  | 3310 (N-H), 3050 (Ar C-H), 1682 (C=O, amide), 1643 (C=N), 1605, 1510 (Ar C=C) |

| 2 |  | 3295 (N-H), 3065 (Ar C-H), 1685 (C=O, amide), 1646 (C=N), 1525 (NO₂), 1345 (NO₂), 1600, 1500 (Ar C=C) |

| 3 |  | 3300 (N-H), 3060 (Ar C-H), 2835 (C-H, OCH₃), 1680 (C=O, amide), 1640 (C=N), 1610, 1512 (Ar C=C) |

Table 4: Mass Spectrometry Data (ESI-MS) of Selected Propanoic Acid Derivatives

| Compound | Structure | Molecular Formula | Calculated [M+H]⁺ | Found [M+H]⁺ |

| 1 |  | C₂₀H₁₆N₂O₂ | 317.12 | 317.1 |

| 2 |  | C₂₂H₁₈FN₃O₃ | 392.14 | 392.4 |

| 3 |  | C₂₃H₂₁FN₂O₂ | 377.16 | 377.4 |

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of the novel propanoic acid derivatives are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer.[1] Samples (5-10 mg) were dissolved in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[2] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm for ¹H NMR) or the solvent residual peak (δ = 39.52 ppm for ¹³C NMR).[1] Data are reported as follows: chemical shift, multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectra were obtained using a spectrometer with the KBr pellet method.[3] A small amount of the solid sample (1-2 mg) was finely ground with approximately 100 mg of dry potassium bromide (KBr) in an agate mortar. The mixture was then pressed into a thin, transparent pellet using a hydraulic press. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.[4]

Mass Spectrometry (MS)

High-resolution mass spectra (HRMS) were obtained on a time-of-flight (TOF) mass spectrometer using electrospray ionization (ESI) in positive ion mode. Samples were dissolved in methanol or acetonitrile to a concentration of approximately 1 µg/mL and introduced into the ion source via direct infusion.[5] The mass-to-charge ratio (m/z) values are reported for the protonated molecular ion [M+H]⁺.

Visualizations

The following diagrams illustrate a typical experimental workflow for the synthesis and characterization of these novel propanoic acids and a key signaling pathway relevant to their potential biological activity.

References

- 1. NMR_En [uanlch.vscht.cz]

- 2. Synthetic Transformation of 2-{2-Fluoro[1,1′-biphenyl]-4-yl} Propanoic Acid into Hydrazide–Hydrazone Derivatives: In Vitro Urease Inhibition and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

The Arylalkanoic Acids: A Technical Chronicle of a Non-Steroidal Revolution

An In-depth Guide on the Discovery, Mechanism, and Evaluation of a Cornerstone Class of Anti-Inflammatory Drugs

Introduction

The arylalkanoic acids represent one of the most significant classes of non-steroidal anti-inflammatory drugs (NSAIDs), fundamentally changing the management of pain, fever, and inflammation. Comprising derivatives of arylacetic and arylpropionic acids, this group includes some of the most widely recognized pharmaceuticals, such as ibuprofen and naproxen.[1][2] Their therapeutic success stems from a shared mechanism of action: the inhibition of prostaglandin biosynthesis.[2] This technical guide provides a detailed history of their discovery, delineates their mechanism of action, presents key pharmacological data, and outlines the pivotal experimental protocols used in their development.

A History Forged in the Pursuit of a Safer Aspirin

The development of arylalkanoic acids was driven by the need for anti-inflammatory agents with better tolerability than the high doses of aspirin required to treat conditions like rheumatoid arthritis.[3] The research journey, spanning several decades and pharmaceutical companies, is marked by key discoveries.

The Breakthrough of Ibuprofen (Boots Pure Drug Company)

In the 1950s, a team at Boots Pure Drug Co. in England, led by pharmacologist Dr. Stewart Adams and chemist Dr. John Nicholson, began a systematic search for a new, non-steroidal treatment for rheumatoid arthritis.[3][4][5] After screening hundreds of compounds, their research shifted to phenylpropanoic acids.[6] This led to the synthesis of 2-(4-isobutylphenyl) propanoic acid in December 1961, a compound that showed promising anti-inflammatory activity in animal models.[4][6] Famously, Dr. Adams took the first dose himself to treat a hangover headache before it was formally marketed.[2] After extensive clinical trials, the compound, now named ibuprofen, was launched as a prescription drug (Brufen®) in the UK in 1969 and the US in 1974.[2][3] Its proven safety profile eventually led to its approval as an over-the-counter medication in the 1980s.[3]

The Rise of Naproxen (Syntex)

Following a similar motivation to find a superior anti-inflammatory agent, researchers at Syntex developed naproxen.[7] It was first synthesized in 1970 and received its patent in 1967.[7][8] Syntex launched naproxen as a prescription drug, Naprosyn®, in 1976.[8][9] The sodium salt, naproxen sodium (Anaprox®), was introduced in 1980 for its faster absorption.[8][9] Like ibuprofen, naproxen's efficacy and safety record led to its availability as an over-the-counter product (Aleve®) in the United States in 1994.[8][9]

Diclofenac's Development (Ciba-Geigy)

In the 1960s, scientists at Ciba-Geigy (now Novartis) in Switzerland were also working to develop a potent new NSAID.[10][11] Alfred Sallmann and Rudolf Pfister synthesized diclofenac, a phenylacetic acid derivative, which was first introduced in 1973.[12][13] It received FDA approval in the United States on July 28, 1988, under the brand name Voltaren®.[14] Diclofenac demonstrated potent anti-inflammatory effects and has since been formulated in various oral and topical preparations to optimize its delivery and minimize side effects.[12]

Mechanism of Action: The Inhibition of Cyclooxygenase

The therapeutic effects of all arylalkanoic acids are rooted in their ability to inhibit cyclooxygenase (COX) enzymes.[8] The discovery of two distinct COX isoforms in the early 1990s was a landmark event, explaining both the efficacy and the side-effect profile of NSAIDs.[8][15]

-

COX-1: A constitutively expressed enzyme found in most tissues, responsible for producing prostaglandins that protect the gastrointestinal mucosa and mediate platelet aggregation.[6][8]

-

COX-2: An inducible enzyme, typically at low levels in tissues but significantly upregulated at sites of inflammation.[6][8] It is the primary mediator of prostaglandins that cause pain and swelling.[8]

Traditional NSAIDs like ibuprofen and naproxen are non-selective, inhibiting both COX-1 and COX-2. While COX-2 inhibition provides the desired anti-inflammatory effect, concurrent COX-1 inhibition is responsible for the most common side effect: gastrointestinal irritation and bleeding.[16] This understanding spurred the development of COX-2 selective inhibitors (coxibs) to improve gastric safety.[8]

Signaling Pathway of Prostaglandin Synthesis

The following diagram illustrates the arachidonic acid cascade and the critical role of COX enzymes, which are the targets of arylalkanoic acids.

Quantitative Pharmacology

The relative potency of an NSAID against COX-1 and COX-2 is a critical determinant of its efficacy and side-effect profile. This is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 indicates greater potency. The ratio of IC50 values (COX-1/COX-2) provides a measure of selectivity.[17]

| Drug | Target | IC50 (µM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | COX-1 | 12[17] | 0.15[17] |

| COX-2 | 80[17] | ||

| Diclofenac | COX-1 | 0.076[17] | 2.9[17] |

| COX-2 | 0.026[17] | ||

| Naproxen | COX-1 | Data varies by assay | ~0.3 |

| COX-2 | Data varies by assay |

Note: IC50 values can vary significantly depending on the specific in vitro assay conditions, such as the enzyme source and substrate concentration.

Key Experimental Protocols

The discovery and characterization of arylalkanoic acids relied on robust and reproducible in vitro and in vivo assays. The following are detailed methodologies for two cornerstone experiments.

Experimental Workflow for NSAID Discovery

The general process for identifying novel anti-inflammatory agents follows a structured, multi-stage screening funnel.

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This assay is fundamental for determining the IC50 values of test compounds against COX-1 and COX-2. It measures the peroxidase activity of COX, which is coupled to the color change of a chromogenic substrate.[6]

1. Principle: The cyclooxygenase activity of COX converts arachidonic acid to PGG2. The peroxidase activity then reduces PGG2 to PGH2. This peroxidase activity is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a color change measured spectrophotometrically at 590-611 nm.[6][18]

2. Materials & Reagents:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme.[6]

-

Heme (cofactor).[18]

-

Arachidonic Acid (substrate), dissolved in ethanol.[6]

-

TMPD (chromogenic substrate), dissolved in DMSO.[6]

-

Test compound (e.g., ibuprofen) dissolved in DMSO to various concentrations.

-

96-well microplate.

-

Microplate reader.

3. Procedure:

-

Prepare Reagent Dilutions: Prepare working solutions of Heme, Arachidonic Acid, and TMPD in COX Assay Buffer. Dilute the COX-1 and COX-2 enzymes to their final working concentration in the assay buffer and keep on ice.[6]

-

Plate Setup:

-

100% Initial Activity (Control) Wells: Add 150 µL of Assay Buffer, 10 µL of Heme working solution, and 10 µL of the appropriate COX enzyme solution.[6]

-

Inhibitor Wells: Add 140 µL of Assay Buffer, 10 µL of Heme, 10 µL of the COX enzyme, and 10 µL of the diluted test compound.[6]

-

Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme (no enzyme).[18]

-

-

Pre-incubation: Gently mix the plate and incubate at 25°C for 10 minutes to allow the inhibitor to bind to the enzyme.[6]

-

Initiate Reaction: Add 10 µL of TMPD working solution to all wells, followed immediately by 10 µL of Arachidonic Acid working solution to initiate the reaction.[6]

-

Measurement: Immediately measure the absorbance at 590 nm kinetically for 5-10 minutes.[6]

4. Data Analysis:

-

Calculate the rate of reaction (slope) for each well from the linear portion of the absorbance curve.

-

Subtract the background rate from all other measurements.

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control (100% activity) well.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC50 value.[19]

Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic and highly reproducible in vivo model used to screen for acute anti-inflammatory activity of new compounds.[3]

1. Principle: Subplantar injection of carrageenan, a sulfated polysaccharide, into a rat's paw induces a localized, biphasic inflammatory response. The later phase (1.5-5 hours) is characterized by significant edema mediated primarily by prostaglandins. An effective NSAID will inhibit this prostaglandin production and significantly reduce the swelling (edema).[1][3]

2. Animals:

-

Male Wistar or Sprague-Dawley rats (150-200g). Animals should be fasted overnight before the experiment.[13]

3. Materials & Reagents:

-

1% Carrageenan solution in sterile saline.[1]

-

Test compound (e.g., ibuprofen) suspended in a vehicle like 0.5% carboxymethylcellulose (CMC).[13]

-

Positive control: Indomethacin (5 mg/kg).[1]

-

Plebysmometer or digital calipers for measuring paw volume/thickness.

4. Procedure:

-

Animal Grouping: Divide animals into groups (n=5-6 per group): Vehicle Control, Positive Control (Indomethacin), and Test Compound groups (at various doses).[13]

-

Compound Administration: Administer the test compound, vehicle, or positive control via oral gavage or intraperitoneal injection 30-60 minutes before the carrageenan injection.[1]

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.[1]

-

Induction of Edema: Inject 100 µL of 1% carrageenan solution subcutaneously into the subplantar region of the right hind paw of each rat.[1]

-

Post-Induction Measurements: Measure the paw volume again at regular intervals, typically every hour for up to 5 hours, after the carrageenan injection.[1]

5. Data Analysis:

-

Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection paw volume.

-

Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group using the formula:

-

% Inhibition = [(Edema_Control - Edema_Treated) / Edema_Control] x 100

-

-

Compare the results statistically using an appropriate test, such as ANOVA followed by a post-hoc test. A significant reduction in paw edema indicates anti-inflammatory activity.

Conclusion

The discovery of arylalkanoic acids marked a pivotal moment in medicinal chemistry and pharmacology. The relentless pursuit of safer, more effective anti-inflammatory agents, pioneered by scientists at Boots, Syntex, and Ciba-Geigy, provided a class of drugs that has relieved pain and inflammation for hundreds of millions of people worldwide. The elucidation of their mechanism via COX inhibition not only explained their function but also paved the way for the next generation of targeted anti-inflammatory therapies. The robust experimental protocols developed during their evaluation remain the gold standard in the field, a testament to the rigorous scientific foundation upon which this revolutionary class of medicines was built.

References

- 1. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. inotiv.com [inotiv.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Overview on the Discovery and Development of Anti-Inflammatory Drugs: Should the Focus Be on Synthesis or Degradation of PGE2? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Drug Discovery and Development for Pain - Translational Pain Research - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. ajmc.com [ajmc.com]

- 17. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 19. benchchem.com [benchchem.com]

A Technical Guide to the Mechanism of Action of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-steroidal anti-inflammatory drugs (NSAIDs) are a cornerstone in the management of pain, fever, and inflammation.[1][2] Their primary mechanism of action is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into pro-inflammatory mediators known as prostanoids.[1][3] There are two primary isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in physiological functions such as gastrointestinal mucosal protection and platelet aggregation, and COX-2, which is inducible and significantly upregulated during inflammatory responses.[3][4] The therapeutic effects of NSAIDs are largely attributed to the inhibition of COX-2, while the common adverse effects, particularly gastrointestinal issues, are linked to the inhibition of COX-1.[3][5] This guide provides a detailed exploration of the molecular pathways, quantitative pharmacology, and experimental methodologies central to understanding the action of NSAIDs.

The Arachidonic Acid Cascade and Prostaglandin Synthesis

The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane phospholipids, a reaction catalyzed by the enzyme phospholipase A2.[6][7] Once liberated, arachidonic acid serves as a substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway and the lipoxygenase (LOX) pathway.[4][6] The COX pathway is the target of NSAIDs.

The COX enzymes (both COX-1 and COX-2) catalyze a two-step conversion of arachidonic acid into prostaglandin H2 (PGH2).[8] PGH2 is an unstable intermediate that is subsequently converted into various biologically active prostanoids, including prostaglandins (PGE2, PGD2, PGF2α), prostacyclin (PGI2), and thromboxane A2 (TXA2), by tissue-specific isomerases and synthases.[7][8][9] These prostanoids are potent signaling molecules that mediate a wide range of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.[1][2]

References

- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]

- 3. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The mechanisms of action of NSAIDs in analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Synthesis of Prostaglandins (PG) and Thromboxanes (TX) | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]

In Silico Prediction of 3-(2,4-dimethylphenyl)propanoic Acid Bioactivity: A Technical Guide

Introduction

3-(2,4-dimethylphenyl)propanoic acid is a small molecule with a structure related to a class of compounds known for a variety of biological activities. Propanoic acid derivatives, for instance, are known to act as non-steroidal anti-inflammatory drugs (NSAIDs) by targeting cyclooxygenase (COX) enzymes.[1][2] Furthermore, other derivatives have shown potential as anticancer agents.[3][4] This guide outlines a comprehensive in silico approach to predict the potential bioactivity of this compound, providing researchers, scientists, and drug development professionals with a framework for its virtual assessment. The methodologies detailed herein leverage computational tools to explore potential protein targets, predict binding affinities, and evaluate pharmacokinetic properties, thereby guiding future experimental validation.

Predicted Bioactivities and Potential Targets

Based on the activities of structurally similar propanoic acid derivatives, the primary predicted bioactivities for this compound fall into two main categories: anti-inflammatory and anticancer activities.

Anti-inflammatory Activity:

A significant number of propanoic acid derivatives exhibit anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][5] These enzymes are pivotal in the inflammatory signaling pathway.

Anticancer Activity:

Several studies have highlighted the anticancer potential of propanoic acid derivatives, which have been shown to target matrix metalloproteinases (MMPs) and the epidermal growth factor receptor (EGFR).[3][4]

In Silico Analysis Workflow

A multi-step in silico workflow is proposed to predict the bioactivity of this compound. This workflow integrates several computational techniques to build a comprehensive profile of the molecule's potential pharmacological properties.

Experimental Protocols

Ligand and Target Preparation

Ligand Preparation:

The 2D structure of this compound will be drawn using chemical drawing software like ChemDraw. This 2D structure is then converted to a 3D structure and subjected to energy minimization using a force field such as MMFF94.[6] This process ensures a low-energy, stable conformation for subsequent docking studies.

Target Selection and Preparation:

Based on the predicted activities, the following protein targets are selected. Their 3D structures are obtained from the Protein Data Bank (PDB).[1]

-

For Anti-inflammatory Activity:

-

For Anticancer Activity:

-

Matrix Metalloproteinase-3 (MMP-3)

-

Epidermal Growth Factor Receptor (EGFR)

-

The protein structures are prepared by removing water molecules and any co-crystallized ligands. Polar hydrogen atoms and appropriate charges (e.g., Kollman charges) are added using software like AutoDockTools.[6]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor.[1][7] This technique helps in understanding the binding mode and estimating the binding affinity.

Protocol:

-